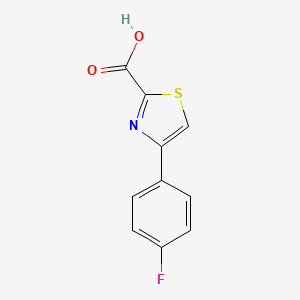

4-(4-Fluorophenyl)thiazole-2-carboxylic acid

Descripción general

Descripción

4-(4-Fluorophenyl)thiazole-2-carboxylic acid is an organic compound characterized by the presence of a thiazole ring substituted with a fluorophenyl group and a carboxylic acid functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-fluorobenzaldehyde with thiourea to form 4-(4-fluorophenyl)thiazole. This intermediate is then oxidized to introduce the carboxylic acid group at the 2-position of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and purity of the final product.

Análisis De Reacciones Químicas

Amidation Reactions

The carboxylic acid group readily participates in amide bond formation, a key reaction for generating bioactive derivatives.

Example Reaction

4-(4-Fluorophenyl)thiazole-2-carboxylic acid reacts with amines in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDCI/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-Hydroxybenzotriazole) to form corresponding amides .

Esterification and Hydrolysis

The carboxylic acid can be esterified or hydrolyzed under basic conditions.

Esterification

Reaction with alcohols (e.g., ethanol) under acidic catalysis produces esters:

Hydrolysis

Ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate undergoes saponification with aqueous KOH to regenerate the carboxylic acid :

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| 2 N KOH in ethanol, 2 hours | This compound | 25-72% |

Substitution Reactions

The fluorophenyl group participates in electrophilic aromatic substitution (EAS), though its electron-withdrawing nature directs reactivity to specific positions.

Nitration

Under mixed acid conditions (HNO₃/H₂SO₄), nitro groups are introduced at the para position relative to fluorine.

Halogenation

Bromination using Br₂/FeBr₃ yields 4-(4-fluoro-3-bromophenyl)thiazole-2-carboxylic acid.

Oxidation and Reduction

The thiazole ring and substituents undergo redox reactions:

Oxidation

-

The methyl group (if present in analogs) oxidizes to a carboxylic acid using KMnO₄.

-

Thiazole rings are generally stable to oxidation but may degrade under strong conditions (e.g., CrO₃).

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to dihydrothiazole derivatives.

-

LiAlH₄ reduces the carboxylic acid to a primary alcohol.

Cyclization and Coupling Reactions

The compound serves as a building block for synthesizing complex heterocycles:

Suzuki Coupling

The brominated derivative reacts with aryl boronic acids (e.g., 4-fluorophenylboronic acid) under Pd catalysis to form biaryl systems .

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O | 4-(4-Fluorobiphenyl)thiazole-2-carboxylic acid | 60-80% |

Key Research Findings

-

Biological Relevance : Amide derivatives exhibit cytotoxicity against cancer cell lines (IC₅₀ = 0.4–3.9 μM) .

-

Structural Insights : Conjugation between the thiazole ring and carboxylic acid group enhances stability and binding affinity .

-

Industrial Applications : Continuous flow reactors optimize large-scale synthesis, achieving >90% purity.

Aplicaciones Científicas De Investigación

4-(4-Fluorophenyl)thiazole-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism by which 4-(4-Fluorophenyl)thiazole-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and fluorophenyl group contribute to its binding affinity and specificity.

Comparación Con Compuestos Similares

- 4-(4-Chlorophenyl)thiazole-2-carboxylic acid

- 4-(4-Bromophenyl)thiazole-2-carboxylic acid

- 4-(4-Methoxyphenyl)thiazole-2-carboxylic acid

Comparison: 4-(4-Fluorophenyl)thiazole-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and lipophilicity of compounds, making them more suitable for drug development compared to their chloro, bromo, or methoxy analogs.

Actividad Biológica

4-(4-Fluorophenyl)thiazole-2-carboxylic acid is a thiazole derivative that has attracted attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) associated with this compound, drawing from various scientific studies.

- Molecular Formula : C10H6FNO2S

- Molecular Weight : 223.22 g/mol

- SMILES Notation : O=C(O)C1=NC(C2=CC=C(F)C=C2)=CS1

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various strains of bacteria and fungi. For instance, derivatives of thiazole compounds have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

| Microorganism | Activity |

|---|---|

| Methicillin-resistant Staphylococcus aureus | Effective against resistant strains |

| Vancomycin-resistant Enterococcus faecium | Significant inhibition observed |

| Drug-resistant Candida strains | Broad-spectrum antifungal activity reported |

2. Anticancer Activity

The compound has shown promising anticancer effects in various studies. Its derivatives have been tested against several cancer cell lines, revealing notable cytotoxicity. For example, thiazole derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in certain cancer lines .

| Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|

| HepG2 (liver cancer) | 1.61 ± 1.92 | Doxorubicin |

| A-431 (skin cancer) | 1.98 ± 1.22 | Doxorubicin |

| HT29 (colon cancer) | < 0.1 | Standard chemotherapeutics |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Receptor Binding : It has been shown to occupy serotonin receptors (5-HT2A) and alpha(1) adrenoceptors effectively .

- Cytotoxic Mechanisms : The presence of electron-donating groups on the phenyl ring enhances cytotoxicity by facilitating interactions with cellular targets .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole ring significantly influence biological activity:

- Substituents on the Phenyl Ring : Electron-withdrawing groups enhance activity against cancer cells .

- Thiazole Ring Modifications : Alterations at the 2-position of the thiazole scaffold can increase potency against specific microbial strains .

Case Studies

Several case studies highlight the efficacy of this compound in clinical and laboratory settings:

- Anticancer Efficacy : In a study involving various human cancer cell lines, thiazole derivatives showed a marked reduction in cell viability compared to untreated controls, suggesting potential as a therapeutic agent .

- Antimicrobial Screening : A series of synthesized thiazole compounds were tested against drug-resistant pathogens, showing significant inhibition rates that could lead to new treatments for resistant infections .

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTZSCPHZARMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589588 | |

| Record name | 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-96-7 | |

| Record name | 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of NRA0562 as a potential atypical antipsychotic?

A1: While the exact mechanism is not fully elucidated in the provided abstracts, [, ] NRA0562 has been investigated for its in vitro and in vivo pharmacological profile as a potential atypical antipsychotic. This suggests it may interact with neurotransmitter systems implicated in psychosis, such as dopamine and serotonin receptors, though further research is needed to confirm its specific targets and downstream effects.

Q2: What preclinical studies have been conducted to investigate the antipsychotic potential of NRA0562?

A2: The research highlights preclinical studies conducted on rats to assess the antipsychotic profile of NRA0562. [] This likely involves behavioral tests in animal models of psychosis to evaluate the compound's efficacy in mitigating psychosis-related symptoms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.